N-(3-acetamidophenyl)-2-((4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetamidophenyl)-2-((4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, an acetamide group, and a mesitylamino substituent, which contribute to its unique chemical properties and reactivity.
Scientific Research Applications
N-(3-acetamidophenyl)-2-((4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetamidophenyl)-2-((4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Mesitylamino Group: This step involves the reaction of the thiazole intermediate with mesitylamine, often facilitated by a coupling reagent.
Attachment of the Acetamide Group: The final step includes the acylation of the intermediate compound with acetic anhydride or acetyl chloride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the mesitylamino group.
Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety.
Substitution: The aromatic ring and the thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the specific substituents introduced.
Mechanism of Action
The mechanism of action of N-(3-acetamidophenyl)-2-((4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(3-acetamidophenyl)-2-((4-(2-amino-2-oxoethyl)thiazol-2-yl)thio)acetamide
- N-(3-acetamidophenyl)-2-((4-(2-(dimethylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
Comparison: N-(3-acetamidophenyl)-2-((4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is unique due to the presence of the mesitylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S2/c1-14-8-15(2)23(16(3)9-14)28-21(30)11-20-12-32-24(27-20)33-13-22(31)26-19-7-5-6-18(10-19)25-17(4)29/h5-10,12H,11,13H2,1-4H3,(H,25,29)(H,26,31)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDMDZHFLCXLCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.